methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate
Overview
Description
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate is a chemical compound with the molecular formula C13H10Cl2N2O3 It is characterized by the presence of a pyridazinone ring substituted with chlorine atoms and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate typically involves the reaction of 4,5-dichloro-6-oxopyridazine with methyl 2-bromobenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate can undergo several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridazinone ring can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF) at elevated temperatures.
Ester hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) in aqueous or alcoholic solvents.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridazinones with various functional groups.
Ester hydrolysis: 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid.
Oxidation and reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate has several scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate: Characterized by the presence of a pyridazinone ring and a benzoate ester group.
4,5-Dichloro-6-oxopyridazin-1(6H)-yl derivatives: Compounds with similar pyridazinone structures but different substituents on the benzoate ester group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-(4,5-dichloro-6-oxopyridazin-1-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-19-12(18)7-4-2-3-5-9(7)16-11(17)10(14)8(13)6-15-16/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNPKRNFGIKDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203987 | |
Record name | Methyl 2-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901203987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-04-8 | |
Record name | Methyl 2-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901203987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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